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molecular formula C6H4Cl2N2O2 B1361582 Methyl 2,4-dichloropyrimidine-6-carboxylate CAS No. 6299-85-0

Methyl 2,4-dichloropyrimidine-6-carboxylate

Cat. No. B1361582
M. Wt: 207.01 g/mol
InChI Key: DQNQNLWKAGZNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193183B2

Procedure details

To a mixture of 2,6-dichloro-pyrimidine-4-carboxylic acid methyl ester [1 g, 4.83 mmol, Intermediate (54)] and N,N-diisopropylethylamine (1.27 mL, 7.25 mmol) in THF (16 mL) is added 2-(4-methoxyphenyl)-ethylamine (707 μL, 4.83 mmol). The resulting mixture is stirred at ambient temperature for 20 hours and poured into 50 mL water and extracted three times with 40 mL ethyl acetate. The organic extracts are combined and washed with 20 mL brine, dried over magnesium sulfate, filtered and concentrated to afford a solid which is purified via flash column chromatography on silica gel (35 g) eluting with 5 to 50% EtOAc in heptane gradient to afford 2-chloro-6-[2-(4-methoxy-phenyl)-ethylamino]-pyrimidine-4-carboxylic acid methyl ester [1 g, 64.5%, Intermediate (55)]. LCMS: RT=2.9 minutes, MS: 322 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
707 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9](Cl)[N:8]=[C:7]([Cl:12])[N:6]=1)=[O:4].C(N(CC)C(C)C)(C)C.[CH3:22][O:23][C:24]1[CH:29]=[CH:28][C:27]([CH2:30][CH2:31][NH2:32])=[CH:26][CH:25]=1.O>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([NH:32][CH2:31][CH2:30][C:27]2[CH:28]=[CH:29][C:24]([O:23][CH3:22])=[CH:25][CH:26]=2)[N:8]=[C:7]([Cl:12])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=NC(=NC(=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC(=NC(=C1)Cl)Cl
Name
Quantity
1.27 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
707 μL
Type
reactant
Smiles
COC1=CC=C(C=C1)CCN
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 40 mL ethyl acetate
WASH
Type
WASH
Details
washed with 20 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid which
CUSTOM
Type
CUSTOM
Details
is purified via flash column chromatography on silica gel (35 g)
WASH
Type
WASH
Details
eluting with 5 to 50% EtOAc in heptane gradient

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1)NCCC1=CC=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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